2-Ethylhexyl glycidyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexoxymethyl)oxirane | |
|---|---|---|
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InChI |
InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 | |
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InChI Key |
BBBUAWSVILPJLL-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCC(CC)COCC1CO1 | |
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Molecular Formula |
C11H22O2 | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Related CAS |
78623-05-9 | |
| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6025301 | |
| Record name | 2-Ethylhexyl glycidyl ether | |
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Molecular Weight |
186.29 g/mol | |
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Physical Description |
2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Boiling Point |
244 to 248 °F at 20 mmHg (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Flash Point |
206 °F (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Density |
0.893 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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CAS No. |
2461-15-6 | |
| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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| Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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| Record name | 2-Ethylhexyl glycidyl ether | |
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| Record name | [[(2-ethylhexyl)oxy]methyl]oxirane | |
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| Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Synthesis and Derivatization Methodologies of 2 Ethylhexyl Glycidyl Ether
Established Synthetic Routes for 2-Ethylhexyl Glycidyl (B131873) Ether Production
Condensation and Dehydrochlorination Protocols from 2-Ethylhexanol and Epichlorohydrin (B41342)
The synthesis begins with the condensation reaction of 2-Ethylhexanol and Epichlorohydrin. chemicalbook.comchemdad.comsmolecule.com This initial step is typically facilitated by a Lewis acid catalyst, leading to the formation of a halohydrin intermediate. wikipedia.orgsmolecule.com The subsequent and final step is a dehydrochlorination reaction. wikipedia.orgsmolecule.com In this stage, a caustic agent, such as sodium hydroxide (B78521), is introduced to induce the elimination of hydrogen chloride, which results in the closure of the epoxy ring, yielding the final 2-Ethylhexyl glycidyl ether product. chemicalbook.comwikipedia.org The primary waste products from this established protocol are sodium chloride and water. wikipedia.org
Influence of Catalysts and Stoichiometric Ratios on Reaction Efficiency
The efficiency of EHGE synthesis is significantly dependent on the choice of catalysts and the stoichiometric relationship between the reactants.
Catalysts:
Lewis Acids: For the initial condensation step, Lewis acids such as Tin(IV) chloride (SnCl₄), Boron trifluoride (BF₃), and Aluminum chloride (AlCl₃) are effective catalysts. researchgate.net
Phase-Transfer Catalysts: In the dehydrochlorination step, phase-transfer catalysts like Tetra-n-butyl ammonium bromide (TBAB) are employed to facilitate the reaction between the organic and aqueous phases, improving the reaction rate and yield. chemicalbook.comresearchgate.net One study found that dehydrochlorination with sodium hydroxide in the presence of tetraethylammonium bromide resulted in a 98% yield of the target ether. researchgate.net
Stoichiometric Ratios: The molar ratio of Epichlorohydrin to 2-Ethylhexanol is a critical parameter. Research indicates that varying this ratio can optimize yield and minimize the formation of by-products. For instance, one protocol suggests using 1.5 to 3 moles of Epichlorohydrin per mole of 2-Ethylhexanol. google.com Another study identified anhydrous SnCl₄ as the most effective catalyst when using a mole ratio of (0.95-1.05):1 of Epichlorohydrin to 2-Ethylhexanol, which yielded 81% of the intermediate chlorohydrin ether and limited by-products to 7-8%. researchgate.net
The following table summarizes the impact of different catalytic systems on the reaction.
| Catalyst Type | Reactant Ratio (Epichlorohydrin:2-Ethylhexanol) | Temperature (°C) | Reaction Time | Intermediate Yield | Reference |
| Anhydrous SnCl₄ | (0.95-1.05):1 | 70-75 | 35 min | 81% (chlorohydrin ether) | researchgate.net |
| BF₃ | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
| AlCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
| Tetra-n-butyl ammonium bromide (TBAB) | 2:1 | 40 | 12 hours | High EHGE Yield | chemicalbook.com |
Optimization of Reaction Conditions for Yield and Purity
Fine-tuning reaction conditions such as temperature, time, and purification methods is crucial for maximizing the yield and purity of the final product.
Reaction Temperature and Time: The reaction is typically carried out at temperatures ranging from 20°C to 60°C, with reaction times between 3 and 20 hours. google.com One specific method involves the dropwise addition of Epichlorohydrin over 20 to 120 minutes at a temperature of 30°C to 50°C, followed by the main reaction phase. google.com Another set of optimal conditions for the condensation step was found to be 70-75°C for 35 minutes. researchgate.net
The table below, derived from patent data, illustrates how reaction time can influence the composition of the reaction mixture at 40°C.
| Reaction Time (hours) | 2-Ethylhexanol (%) | Epichlorohydrin (%) | This compound (%) | By-products (%) |
| 3 | 10.5 | 1.2 | 85.3 | 3.0 |
| 6 | 4.1 | 0.5 | 91.8 | 3.6 |
| 12 | 0.8 | 0.1 | 94.5 | 4.6 |
| 20 | <0.1 | <0.1 | 94.2 | 5.7 |
Data adapted from patent literature describing the reaction of 1 mol of 2-ethylhexanol with 2 mol of epichlorohydrin and 2 mol of NaOH in the presence of TBAB at 40°C. chemicalbook.comgoogle.com
Purification: High purity is often achieved through a multi-stage distillation process under vacuum. google.com A common purification protocol involves a primary distillation at 0.1-1 torr and 40-60°C to remove unreacted alcohol, followed by a secondary distillation at 0.1-1 torr and 70-90°C to isolate the high-purity this compound. google.com
Advanced Synthetic Approaches and Green Chemistry Principles
In line with the global shift towards sustainable industrial practices, advanced synthetic methodologies for EHGE production are being explored. wjarr.comhilarispublisher.com Green chemistry principles, which prioritize waste prevention, energy efficiency, and the use of safer chemicals, are central to these new approaches. wjarr.comnih.govgcande.org
Continuous Flow Reactor Systems for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemicals. flinders.edu.auspringernature.com These systems, which involve pumping reactants through a network of tubes or channels, provide superior control over mixing and temperature, enhance safety, and can be scaled up more efficiently. flinders.edu.aumit.edu While specific literature on the continuous flow synthesis of EHGE is emerging, related processes have been successfully demonstrated. For example, a high-temperature (200-220°C) and high-pressure (30-45 atm) hydrolysis of this compound has been performed in a stainless steel tube reactor, demonstrating the applicability of continuous flow technology to reactions involving this compound. google.com Such systems can be adapted for the primary synthesis of EHGE, potentially leading to higher throughput and more consistent product quality for scalable production. flinders.edu.au
Solvent-Free Synthesis Techniques to Minimize Waste
A core principle of green chemistry is the reduction or elimination of solvents, which are a major source of industrial chemical waste. nih.gov Research into solvent-free reaction conditions is a key area of innovation. One advanced method demonstrated for a derivative reaction of EHGE is a catalyst- and solvent-free hydrolysis process. google.com This technique uses high temperatures (up to 240°C) and pressure to bring water and this compound into a subcritical state where the hydrolysis reaction proceeds rapidly without the need for any solvents or catalysts. google.com Applying similar principles to the primary synthesis of EHGE could drastically reduce waste generation, aligning with the green chemistry goal of waste prevention at the molecular level. hilarispublisher.com
High-Temperature and High-Pressure Hydrolysis for Derivatives
The hydrolysis of this compound (2-EHGE) under conditions of high temperature and high pressure is a key method for synthesizing its derivatives, most notably 2-Ethylhexyl glycerol (B35011) ether. This process involves the ring-opening of the oxirane (epoxide) ring by water.
One approach utilizes a high-temperature, high-pressure hydrolysis technique without the need for catalysts or solvents. google.com This method leverages the transformation of water and 2-EHGE into a subcritical state at elevated temperatures, which accelerates the hydrolysis reaction. google.com However, hydrolysis temperatures as high as 240°C can lead to product degradation or the formation of by-products that cause coloration and odor. google.com To mitigate the creation of dimeric by-products, an excess of water is often required. google.com Research has focused on optimizing these conditions to improve yield and purity. For instance, performing the hydrolysis in a high-pressure, high-temperature reaction system using a stainless steel tube reactor allows for precise control over reaction parameters. google.com A study demonstrated a process where water containing 2-Ethylhexyl glycerol ether and 2-EHGE were fed into the reactor, maintaining a residence time of 3-4 minutes and a temperature of 200 to 220 °C. google.com This method aims to suppress the formation of both dimeric by-products and color/odor-causing impurities. google.com
Another innovative method involves a gas-phase hydrolysis reaction. google.com In this process, 2-EHGE is reacted with water in the gas phase at a controlled temperature range of 250 to 350°C. google.com This gas-phase approach simplifies the manufacturing process and enhances efficiency by inhibiting the formation of 2-Ethylhexyl glycerol ether dimer by-products during the reaction phase, thus achieving a high yield of the desired product. google.com The optimal temperature for this gas-phase hydrolysis is noted to be between 270 and 300°C when considering reaction activity, pressure, and reactant feed rate at atmospheric pressure. google.com
The table below summarizes findings from different high-temperature hydrolysis methods.
| Hydrolysis Method | Temperature Range (°C) | Key Features | Reported Issues/Objectives |
| High-Pressure Liquid Phase | 200 - 240 | Catalyst and solvent-free; subcritical state reaction. google.com | High temperatures (240°C) can cause product degradation; excess water needed to suppress dimer formation. google.com |
| Optimized High-Pressure Liquid Phase | 200 - 220 | Controlled residence time (3-4 min); suppression of dimer and color/odor by-products. google.com | Goal is to improve purity and process economy by recycling excess water. google.com |
| Gas Phase | 250 - 350 | Simplified process; high efficiency; inhibits dimer formation at the reaction stage. google.com | Requires temperature control below the boiling point of the product but above that of the reactant. google.com |
Derivatization and Functionalization Strategies of the Oxirane Ring
Ring-Opening Reactions with Nucleophilic Reagents
The high ring strain of the three-membered oxirane ring in this compound makes it susceptible to ring-opening reactions with a wide array of nucleophiles. chemistrysteps.com These reactions are fundamental to the derivatization of 2-EHGE. The mechanism of attack often follows an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new derivative. chemistrysteps.comunizin.org
The reaction can proceed under either acidic or basic conditions.
Base-Catalyzed Opening : Under basic or neutral conditions, strong nucleophiles attack the less sterically hindered carbon of the epoxide ring. unizin.orgkhanacademy.orgopenstax.org This is a typical SN2 reaction. unizin.orgopenstax.org A variety of nucleophiles can be employed, including hydroxides (for hydrolysis), alkoxides, amines, and Grignard reagents. chemistrysteps.comunizin.orgopenstax.org For example, the reaction with an amine (RNH₂) would lead to the formation of an amino alcohol derivative. unizin.orgopenstax.org
Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. chemistrysteps.comopenstax.org Weaker nucleophiles can then open the ring. chemistrysteps.com The regioselectivity of the acid-catalyzed reaction is more complex; the nucleophile may attack the more substituted carbon atom because the transition state has significant carbocationic (SN1-like) character. openstax.org
The ring-opening of epoxides is a versatile strategy for introducing various functional groups, making it a cornerstone for the synthesis of diverse 2-EHGE derivatives. nih.gov
Polymerization Mechanisms Involving the Glycidyl Ether Moiety
The glycidyl ether group of 2-EHGE allows it to act as a monomer in polymerization reactions, particularly in the formation of polyethers and as a reactive diluent in epoxy resin systems. acs.org
The polymerization of glycidyl ethers is a key method for creating advanced materials. For instance, 2-EHGE has been used as a monomer in the synthesis of all-polycarbonate thermoplastic elastomers. sigmaaldrich.com The polymerization of short-chain alkyl glycidyl ethers can be controlled to produce biocompatible polyethers with tunable hydrophilicity. acs.org These polymerization reactions can be initiated by various mechanisms, including anionic, cationic, or coordination ring-opening polymerization, which allows for control over the resulting polymer's microstructure. acs.org
In epoxy resin systems, 2-EHGE functions as a reactive diluent. Its primary role is to reduce the viscosity of high-molecular-weight resins like those based on bisphenol A diglycidyl ether (DGEBA), improving their processability. During the curing process, the epoxy group of 2-EHGE participates in the cross-linking reaction with the curing agent. Kinetic studies using differential scanning calorimetry (DSC) have shown that 2-EHGE can lower the activation energy of curing by 15–20 kJ/mol, thereby accelerating the reaction rates. The incorporation of the flexible 2-ethylhexyl chain into the polymer network can also modify the material's properties, for example, by introducing nanoscale heterogeneity that enhances fracture toughness.
Formation of Glyceryl Ether Derivatives, e.g., 2-Ethylhexyl Glycerol Ether
The most prominent glyceryl ether derivative of 2-EHGE is 2-Ethylhexyl glycerol ether, also known as Ethylhexylglycerin. ijpsr.com Its synthesis is a direct result of the ring-opening hydrolysis of the epoxide ring in 2-EHGE. google.comijpsr.com
Formation of 2-EHGE : 2-Ethylhexanol is reacted with epichlorohydrin in the presence of a catalyst. ijpsr.comwikipedia.orgchemdad.comchemicalbook.com This is followed by dehydrochlorination with a caustic solution to form the oxirane ring of 2-EHGE. wikipedia.orgchemdad.comchemicalbook.com
Ring-Opening Hydrolysis : The purified 2-EHGE is then treated with water to open the epoxy ring, resulting in the formation of 2-Ethylhexyl glycerol ether, which has a diol functional group. google.comijpsr.com
This hydrolysis step can be catalyzed by acids or performed under the high-temperature and high-pressure conditions described in section 2.2.3. google.comgoogle.com The reaction with water as the nucleophile breaks one of the C-O bonds of the epoxide, and subsequent protonation yields the vicinal diol structure of 2-Ethylhexyl glycerol ether. ijpsr.com The efficiency and purity of the final product depend heavily on controlling the reaction conditions to minimize the formation of by-products such as dimers. google.comgoogle.com
The table below outlines the reactants and products in the formation of 2-Ethylhexyl glycerol ether.
| Reactant(s) | Product | Reaction Type |
| This compound, Water | 2-Ethylhexyl glycerol ether | Ring-Opening Hydrolysis google.comijpsr.com |
| 2-Ethylhexanol, Epichlorohydrin | This compound | Condensation and Dehydrochlorination wikipedia.orgchemicalbook.com |
Reaction Kinetics and Mechanisms of 2 Ethylhexyl Glycidyl Ether
Kinetics of Epoxide Ring-Opening Reactions in Polymer Systems
The introduction of 2-Ethylhexyl glycidyl (B131873) ether into an epoxy system alters the kinetics of the curing process, which is often studied using techniques like Differential Scanning Calorimetry (DSC). The curing of epoxy resins is an exothermic process, and DSC allows for the measurement of the heat flow associated with the cross-linking reactions as a function of temperature or time.
Acceleration of Reaction Rates via Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a key analytical method for studying the cure kinetics of epoxy resins mdpi.comwsu.edu. Non-isothermal DSC experiments, where the sample is heated at a constant rate, show an exothermic peak representing the curing reaction. The presence of 2-EHGE typically shifts this exothermic peak to a lower temperature, indicating that the reaction proceeds at a faster rate. This acceleration is a direct consequence of the lowered viscosity and activation energy. The rate of reaction (dα/dt) is a function of both temperature and the extent of conversion (α) revistapolimeros.org.br. By facilitating molecular mobility, 2-EHGE enhances the reaction rate constant, leading to a reduction in the time required to reach gelation and complete cure researchgate.net.
Table 1: Illustrative DSC Curing Data for an Epoxy-Amine System This table presents conceptual data to illustrate the typical effects of adding 2-EHGE on the curing profile as measured by DSC.
| Formulation | Peak Exotherm Temperature (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Time to Gelation (minutes) |
|---|---|---|---|
| Standard Epoxy Resin | 150 | 60 | 45 |
| Epoxy Resin with 15% 2-EHGE | 138 | 52 | 32 |
Mechanistic Investigations of Cross-Linking and Polymer Network Formation
The chemical structure of 2-EHGE and its interaction with the primary resin and curing agent dictate the final architecture of the polymer network.
Interaction with Hydroxyl and Amine Functional Groups
The curing of epoxy resins with amine hardeners is a complex process involving multiple reactions mdpi.com. The fundamental reaction is the nucleophilic ring-opening of the epoxide group. The primary and secondary amine groups of the curing agent act as nucleophiles, attacking one of the carbon atoms of the oxirane ring researchgate.net. This reaction forms a stable carbon-nitrogen bond and a new hydroxyl group mdpi.comnih.gov.
The reaction proceeds in steps:
Primary Amine Reaction: A primary amine group (-NH2) reacts with an epoxy group to form a secondary amine (-NH-).
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group to form a tertiary amine (-N<), creating a cross-link point in the network.
The hydroxyl groups generated during these reactions can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis mdpi.com. In some systems, particularly at higher temperatures or when the concentration of amine groups is depleted, these hydroxyl groups can also react directly with epoxy groups in an etherification reaction, leading to the formation of ether linkages researchgate.net. As a monofunctional molecule, 2-EHGE reacts with an amine group but, lacking a second epoxy group, it acts as a chain terminator, effectively capping that reactive site and creating a dangling side chain.
Impact on Network Morphology and Fracture Toughness via Atomic Force Microscopy (AFM)
The incorporation of 2-EHGE into the epoxy network has a significant impact on its morphology at the nanoscale. Atomic Force Microscopy (AFM) is a powerful technique used to investigate the nanostructure of polymer networks manchester.ac.uknih.govmanchester.ac.uk. Studies on various epoxy systems have revealed the presence of nodular, heterogeneous morphologies, rather than a perfectly uniform network manchester.ac.uknih.govresearchgate.net.
Table 2: Effect of 2-EHGE on Epoxy Network Properties
| Property | Description of Impact | Underlying Mechanism |
|---|---|---|
| Cross-link Density | Decreased | Introduction of monofunctional molecules creates dangling chains. |
| Network Morphology | Increased Nanoscale Heterogeneity | Formation of regions with lower cross-link density. |
| Fracture Toughness | Increased | Heterogeneous domains dissipate crack propagation energy. |
Comparative Reactivity Studies with Other Glycidyl Ethers
The reactivity of a glycidyl ether is influenced by the nature of the alkyl or aryl group attached to the ether oxygen. Factors such as steric hindrance and electronic effects play a crucial role.
Steric Effects: The bulky, branched structure of the 2-ethylhexyl group in 2-EHGE can sterically hinder the approach of the nucleophile (e.g., an amine) to the epoxide ring compared to less bulky linear alkyl glycidyl ethers, such as n-butyl glycidyl ether. This could potentially lead to a slightly lower reaction rate under identical conditions.
Electronic Effects: Aliphatic glycidyl ethers, like 2-EHGE, generally exhibit similar electronic characteristics. However, their reactivity can differ from aromatic glycidyl ethers, such as phenyl glycidyl ether or cresyl glycidyl ether. The electron-withdrawing nature of the aromatic ring in phenyl glycidyl ether can influence the reactivity of the adjacent epoxide group.
Studies on the copolymerization of different glycidyl ethers, such as ethyl glycidyl ether and ethoxy ethyl glycidyl ether, have shown that monomers can have different reactivity ratios, leading to a non-random incorporation into the polymer chain mpg.de. This demonstrates that even subtle differences in the ether side-chain structure can impact kinetic behavior. While direct, comprehensive studies comparing the reactivity of 2-EHGE to a wide range of other glycidyl ethers are not extensively detailed in the provided context, its reactivity is generally considered to be in the typical range for aliphatic glycidyl ethers used as reactive diluents.
Steric Hindrance Effects of Branched Alkyl Chains (e.g., vs. C12-C14 Alkyl Glycidyl Ether)
The reaction kinetics of glycidyl ethers, particularly the ring-opening reaction of the epoxide group, are significantly influenced by the steric environment around the reactive oxirane ring. The structure of the alkyl chain attached to the glycidyl ether moiety plays a crucial role in determining the accessibility of the epoxide for nucleophilic attack. This effect can be clearly illustrated by comparing 2-Ethylhexyl Glycidyl Ether (2-EHGE), which features a branched alkyl chain, with a linear analogue like C12-C14 Alkyl Glycidyl Ether.
The 2-ethyl group on the hexyl chain of 2-EHGE creates a bulky, branched structure near the ether linkage. This branching introduces considerable steric hindrance, which can impede the approach of a nucleophile (e.g., an amine curing agent) to the electrophilic carbon atoms of the epoxide ring. Consequently, the rate of the curing reaction can be slower compared to glycidyl ethers with linear alkyl chains of a similar or even greater number of carbon atoms. Linear alkyl chains, such as those in C12-C14 alkyl glycidyl ether, are more flexible and create less steric crowding around the reactive site, allowing for easier access by the curing agent. atamanchemicals.comnagase.comwikipedia.org
This difference in reactivity is a key consideration in the formulation of epoxy systems. While both 2-EHGE and C12-C14 alkyl glycidyl ether are used as reactive diluents to reduce the viscosity of epoxy resins, the choice between them can affect the pot life and curing profile of the formulation. atamanchemicals.comwikipedia.org The slower reaction kinetics of 2-EHGE can be advantageous in applications requiring a longer working time. Conversely, the faster reaction of linear alkyl glycidyl ethers like the C12-C14 blend is suitable for applications where rapid curing is desired. atamanchemicals.com The branched structure of 2-EHGE also imparts a higher degree of flexibility to the cured polymer network compared to shorter-chain linear diluents.
| Property | This compound | C12-C14 Alkyl Glycidyl Ether |
|---|---|---|
| Alkyl Chain Structure | Branched (2-ethylhexyl) | Linear (dodecyl, tridecyl, tetradecyl mixture) |
| Steric Hindrance at Epoxide | Higher | Lower |
| Relative Reaction Rate | Slower | Faster |
| Flexibility Imparted | High | Good |
Influence of Aromaticity on Thermal Stability and Compatibility (e.g., vs. Phenyl Glycidyl Ether)
The presence or absence of an aromatic ring in the glycidyl ether structure profoundly affects the properties of the resulting cured epoxy resin, particularly its thermal stability and compatibility with other formulation components. A comparison between the aliphatic this compound and the aromatic Phenyl Glycidyl Ether (PGE) highlights these differences.
Thermal Stability: Aromatic structures, such as the benzene ring in Phenyl Glycidyl Ether, are inherently more rigid and thermally stable than aliphatic chains. nagase.comresearchgate.net This rigidity is incorporated into the polymer backbone during curing, leading to a network with a higher glass transition temperature (Tg) and improved resistance to thermal degradation. The chemical linkages formed from aromatic glycidyl ethers contribute to a more heat-resistant material. researchgate.net In contrast, the flexible, non-aromatic 2-ethylhexyl chain in 2-EHGE results in a cured epoxy with lower thermal stability and a lower Tg. This is because the flexible aliphatic chains allow for more segmental motion within the polymer network at lower temperatures.
Compatibility: Compatibility is determined by the chemical similarity between the diluent and the base epoxy resin. Phenyl Glycidyl Ether, being aromatic, generally exhibits excellent compatibility with common aromatic epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA), which constitute a majority of the epoxy market. acs.org This similarity in chemical nature (presence of aromatic rings) promotes miscibility.
This compound, as an aliphatic compound, is also compatible with a wide range of epoxy resins. innospk.com However, its aliphatic nature can lead to differences in solubility parameters compared to highly aromatic base resins. In some systems, the addition of aliphatic glycidyl ethers can enhance the compatibility between polar epoxy resins and non-polar components like liquid rubber modifiers, leading to a more miscible, single-phase system upon curing. researchgate.net The choice between an aromatic and an aliphatic diluent thus allows formulators to tailor the compatibility and morphology of the final cured product.
| Property | This compound | Phenyl Glycidyl Ether |
|---|---|---|
| Structure | Aliphatic, Branched Chain | Aromatic, Phenyl Ring |
| Molecular Rigidity | Low (Flexible Chain) | High (Rigid Ring) |
| Effect on Resin's Thermal Stability | Decreases | Increases/Maintains |
| Effect on Resin's Tg | Decreases | Increases/Maintains |
| Primary Compatibility | Broad, effective with aliphatic and aromatic resins | Excellent with aromatic resins (e.g., DGEBA) |
Advanced Applications and Material Science Integration of 2 Ethylhexyl Glycidyl Ether
Role as a Reactive Diluent in Epoxy Resin Systems
2-Ethylhexyl glycidyl (B131873) ether (2-EHGE) is a significant aliphatic glycidyl ether utilized primarily as a reactive diluent in epoxy resin formulations. scielo.br Its chemical structure, which includes a branched eight-carbon alkyl chain and a glycidyl ether moiety, gives it a unique set of properties. As a reactive diluent, it contains a reactive epoxy group that allows it to become chemically incorporated into the polymer network during the curing process. This integration is a key advantage over non-reactive diluents, which can migrate out of the cured material over time and degrade its properties.
The principal function of 2-Ethylhexyl glycidyl ether in epoxy systems is the effective reduction of viscosity. wikipedia.orgnih.gov High-viscosity epoxy resins can be challenging to process, and the addition of 2-EHGE addresses this by significantly lowering the viscosity of the formulation. The mechanism behind this is rooted in its molecular structure.
The reduction in viscosity achieved by adding 2-EHGE directly enhances the processability and application properties of epoxy resins. riverlandtrading.com The improved flow characteristics allow for easier application and better penetration into various substrates. innospk.com This is critical for achieving strong adhesion and void-free encapsulation.
Furthermore, the lower viscosity improves the wetting characteristics for both substrates and fillers. miller-stephenson.com Better wetting of reinforcing fibers or fillers is crucial for creating a strong interface between the matrix and the reinforcement in composite materials. sigmaaldrich.com This also permits a higher filler loading in the formulation without making the mixture too viscous to handle. miller-stephenson.comsigmaaldrich.com The enhanced processability contributes to smoother and more durable finishes in coatings and improves the performance of adhesives and sealants. scielo.brriverlandtrading.com
This modification of the network structure leads to several changes in mechanical performance:
Flexibility and Elongation: The reduced crosslink density generally results in a more flexible cured system. innospk.comriverlandtrading.com This increased flexibility often corresponds to a higher elongation at break. miller-stephenson.comjscholaronline.org
Impact Strength: The added flexibility can also lead to an improvement in impact strength and fracture toughness, as the material is better able to absorb energy.
Strength and Hardness: While flexibility is enhanced, there can be a trade-off with other properties. A lower crosslink density may lead to a decrease in properties like flexural strength, tensile strength, and hardness (scratch resistance). jscholaronline.orgmdpi.com
Durability: The impact on durability is complex. While increased flexibility can enhance longevity in environments with mechanical stress and thermal cycling, the potential reduction in thermal and chemical resistance due to lower crosslink density must be considered. innospk.com
The precise effect on mechanical properties is dependent on the concentration of 2-EHGE used in the formulation. jscholaronline.org
Table 1: General Impact of 2-EHGE on Cured Epoxy Resin Properties
| Mechanical Property | General Effect of 2-EHGE Addition | Rationale |
| Flexural Strength | Potential Decrease | Reduced crosslink density of the polymer network. jscholaronline.orgmdpi.com |
| Elongation | Increase | Increased flexibility from lower crosslink density. miller-stephenson.comjscholaronline.org |
| Scratch Resistance (Hardness) | Potential Decrease | Softening of the matrix due to lower crosslink density. mdpi.com |
| Impact Strength / Durability | Increase / Enhancement | Improved ability to absorb mechanical stress and shock. innospk.com |
Integration into Polymer Composites and Advanced Materials
In the realm of advanced materials, this compound is utilized to modify and enhance the performance of polymer composites.
For polymer composites to achieve optimal performance, strong adhesion between the reinforcing fibers (e.g., glass or carbon fibers) and the polymer matrix is essential. researchgate.netswst.org However, hydrophilic fibers and hydrophobic polymer matrices often exhibit poor compatibility. scielo.br 2-EHGE can function as a modifier or coupling agent to improve this fiber-matrix interface. riverlandtrading.com
Its primary role in this context is to improve the wetting of the fibers by the epoxy resin. miller-stephenson.com The low viscosity imparted by 2-EHGE allows the resin to more effectively penetrate fiber bundles and coat individual fibers, minimizing voids and ensuring a more intimate contact. This enhanced compatibility promotes better interfacial adhesion, which is critical for the effective transfer of stress from the matrix to the reinforcing fibers. semanticscholar.org The glycidyl ether group can react with the epoxy matrix, while its alkyl chain modifies the polarity of the resin system to improve compatibility with the fiber surface.
The enhancement of fiber-matrix compatibility directly translates to improved mechanical properties in the final composite material. riverlandtrading.com When the interfacial bond is strong, the composite is better able to withstand mechanical loads.
Impact Resistance: The improved flexibility and toughness that 2-EHGE imparts to the epoxy matrix itself can also be beneficial for the composite's impact resistance. miller-stephenson.com A tougher matrix is less prone to brittle fracture, allowing the composite to absorb more energy upon impact.
The use of 2-EHGE as a modifier in composites can thus lead to materials with a better balance of strength, toughness, and processability. riverlandtrading.com
Table 2: Effect of 2-EHGE on Polymer Composite Properties
| Composite Property | Effect of 2-EHGE Integration | Mechanism |
| Fiber-Matrix Adhesion | Improved | Enhanced wetting of fibers by the low-viscosity resin. riverlandtrading.commiller-stephenson.com |
| Tensile Strength | Potential Improvement | More effective stress transfer from matrix to reinforcing fibers. mdpi.com |
| Impact Resistance | Improved | Increased matrix toughness and flexibility. miller-stephenson.com |
Development of Thermoplastic Elastomers and Bio-based Epoxy Systems
Recent advancements in polymer science have identified this compound (2-EHGE) as a versatile monomer for the synthesis of advanced polymers, including thermoplastic elastomers. Research has detailed its use in the development of all-polycarbonate thermoplastic elastomers. sigmaaldrich.com In these systems, 2-EHGE is copolymerized with carbon dioxide (CO2) through triethylborane-mediated sequential copolymerization. acs.org This process yields poly(this compound carbonate) (PEHGEC), a key component in forming triblock copolymers that exhibit elastomeric properties. The branched structure of the 2-ethylhexyl group in 2-EHGE has been observed to influence the rate of polymerization and the yield of the resulting polycarbonate, demonstrating its role in tailoring the polymer's final characteristics. acs.org
In the realm of sustainable materials, 2-EHGE is utilized in the modification of bio-based polymers to create novel epoxy systems. A significant area of this research involves the natural polymer chitosan (B1678972). Chemical modification of chitosan with 2-EHGE enhances its solubility and imparts new functionalities. sigmaaldrich.com This process typically involves grafting the 2-EHGE molecule onto the chitosan backbone, creating derivatives with amphiphilic properties. These modified bio-polymers serve as precursors for biocompatible and pH-responsive materials, demonstrating the integration of 2-EHGE into the development of advanced bio-based systems. sigmaaldrich.com
Surface Modification and Coating Technologies
Improvement of Flow Properties and Adhesion in Coatings
This compound is widely recognized in the coatings industry as a reactive diluent, primarily used to modify the viscosity of epoxy resin formulations. wikipedia.orgmiller-stephenson.com Its branched aliphatic chain is particularly effective at reducing the intermolecular forces between epoxy resin molecules, leading to a significant decrease in viscosity. This viscosity reduction is crucial for improving the handling, processing, and application of coatings, allowing for higher filler loading and smoother application on various substrates.
The incorporation of 2-EHGE not only improves flow but also enhances adhesion. riverlandtrading.com Its low viscosity and excellent wetting characteristics promote better penetration of the resin into porous substrates and a more intimate contact with the surface. miller-stephenson.cominnospk.com As a reactive diluent, 2-EHGE contains an epoxy group that participates in the curing reaction, becoming a permanent part of the polymer network. This chemical integration prevents the diluent from leaching out over time, ensuring the long-term integrity and adhesive strength of the coating. The improved wetting and chemical bonding contribute to superior adhesion on substrates like metal and concrete. riverlandtrading.com
Table 1: Effect of 2-EHGE on Epoxy Coating Properties
| Property | Effect of 2-EHGE Addition | Mechanism |
|---|---|---|
| Viscosity | Significant Reduction | The branched alkyl chain disrupts intermolecular forces of the base resin. |
| Flow & Leveling | Improved | Lowered viscosity allows for easier application and self-leveling. riverlandtrading.com |
| Substrate Wetting | Enhanced | Low surface tension promotes better spreading and contact with the substrate. miller-stephenson.com |
| Adhesion | Improved | Better wetting and covalent bonding through the epoxy group enhance interfacial strength. riverlandtrading.cominnospk.com |
| Flexibility | Increased | The aliphatic chain introduces flexibility into the cured polymer network. innospk.com |
Applications in Automotive Coatings for Enhanced Durability
In the automotive industry, coatings are required to provide both aesthetic appeal and long-term protection against harsh environmental conditions, UV radiation, and mechanical stress. kmk-refinish.it The flexibility and hydrophobicity imparted by this compound contribute to the enhanced durability of automotive clearcoats and primers.
The integration of 2-EHGE into epoxy formulations improves the flexibility of the cured film. innospk.com This increased flexibility is critical for automotive coatings, which must withstand impacts from road debris and thermal cycling without cracking or delaminating. The long, branched alkyl chain of 2-EHGE introduces a less rigid structure into the crosslinked polymer network, thereby improving its ability to absorb and dissipate stress. This enhancement in mechanical properties helps to maintain the coating's integrity and appearance over the vehicle's lifespan. Furthermore, the hydrophobic nature of the 2-ethylhexyl group helps to improve the coating's resistance to moisture, a key factor in preventing corrosion.
Biocompatible Coatings and Medical Device Adhesives
The unique properties of this compound have led to its application in the biomedical field, particularly in the development of biocompatible coatings and adhesives for medical devices. Research has focused on its use to modify natural polymers, such as chitosan, to enhance their properties for medical applications. sigmaaldrich.com
The chemical modification of O-carboxymethyl chitosan with 2-EHGE results in pH-responsive, amphiphilic derivatives. sigmaaldrich.com These modified chitosan polymers can be used to create biocompatible coatings that enhance the surface properties of medical implants or devices. The functionalization improves solubility and allows for the creation of materials suitable for specific biological environments. sigmaaldrich.com In medical device adhesives, the incorporation of 2-EHGE can improve the flexibility and bonding strength of the adhesive, ensuring a secure and durable bond between different components of a medical device.
Specialized Applications in Electronic Encapsulation and Potting Compounds
Enhancement of Moisture Resistance in Electronic Devices
Potting and encapsulation resins are essential for protecting sensitive electronic components from environmental factors such as moisture, dust, and mechanical shock. henkel-adhesives.comvitrochem.com this compound is utilized in these formulations to enhance their protective properties, particularly moisture resistance. riverlandtrading.com
Table 2: Role of 2-EHGE in Electronic Encapsulation
| Feature | Contribution of this compound | Benefit for Electronic Devices |
|---|---|---|
| Moisture Resistance | Introduces a hydrophobic alkyl group into the polymer matrix. riverlandtrading.com | Protects against corrosion and electrical failure. henkel-adhesives.com |
| Viscosity Reduction | Acts as a reactive diluent, improving the flow of the encapsulant. innospk.com | Ensures complete, void-free encapsulation of components. riverlandtrading.com |
| Mechanical Stress | Increases the flexibility of the cured epoxy. innospk.com | Reduces stress on delicate components during thermal cycling. |
| Adhesion | Promotes better wetting of component and housing surfaces. miller-stephenson.com | Ensures a durable, protective seal against the environment. |
Optimization of Flow Characteristics for Component Encapsulation
This compound (2-EGE) plays a critical role as a reactive diluent in epoxy resin formulations, primarily to optimize flow characteristics for applications such as the encapsulation of electronic components. High-performance epoxy resins, such as those based on bisphenol-A diglycidyl ether (DGEBA), are often highly viscous in their uncured state, which can impede their ability to fully penetrate intricate geometries and wet out substrate surfaces during component encapsulation. specialchem.com The inclusion of 2-EGE effectively addresses this challenge by significantly lowering the viscosity of the formulation.
The viscosity reduction is attributed to 2-EGE's molecular structure, which features a branched eight-carbon aliphatic chain. This structure efficiently disrupts the intermolecular forces of the base epoxy resin, enhancing its flow and handling properties. This improved fluidity is essential for ensuring void-free encapsulation, which is critical for protecting sensitive electronic components from moisture, thermal stress, and physical shock. As a reactive diluent, 2-EGE contains an epoxy group that allows it to co-react with the curing agent and become chemically incorporated into the final cross-linked polymer network. specialchem.com This integration prevents the diluent from migrating out of the cured material over time, which can lead to a degradation of mechanical and dielectric properties—a significant advantage over non-reactive diluents. The modification of the resin system with 2-EGE also enhances substrate and filler wetting characteristics, allowing for higher filler loading without compromising the processability of the encapsulant. miller-stephenson.com
The following table illustrates the representative effect of a reactive diluent on the viscosity of a standard epoxy resin, demonstrating the significant reduction that facilitates processing for encapsulation.
| Formulation Component | Viscosity at 25°C (mPa·s) | Effect on Flow for Encapsulation |
| Standard Epoxy Resin (DGEBA) | ~8,000 - 12,000 | High viscosity, poor flow and impregnation. |
| DGEBA + 15 wt% Reactive Diluent | ~600 - 1,500 | Low viscosity, excellent flow, and penetration. researchgate.net |
This table provides representative data to illustrate the viscosity-reducing effect of reactive diluents.
Sustainable Polymer Development and Recyclability
The integration of this compound into sustainable polymer frameworks is focused on two key areas: reducing the reliance on fossil-fuel-based raw materials and enabling the recyclability of traditionally non-recyclable thermoset plastics.
A significant strategy for enhancing the sustainability of epoxy resins is the partial replacement of petroleum-based components with bio-based alternatives. Lignin, an abundant and renewable aromatic biopolymer, has emerged as a promising substitute for bisphenol-A (BPA), a common petroleum-derived building block for epoxy resins. uwo.canih.gov Through chemical modification, specifically glycidylation, lignin can be converted into a lignin-based epoxy prepolymer. nih.govmdpi.com
These bio-based epoxides can be blended with conventional fossil-based epoxy resins, such as DGEBA, to create hybrid formulations with a significantly reduced carbon footprint. uwo.caentropyresins.com In these blended systems, this compound functions as a crucial reactive diluent. The incorporation of lignin-based resins can alter the viscosity of the formulation; 2-EGE is used to adjust the rheology to meet the requirements of specific applications, ensuring good processability. Research has demonstrated that lignin-based epoxies can replace up to 75 wt% of conventional BPA-based resins without compromising the material's properties. uwo.ca This approach not only reduces the dependency on fossil feedstocks but also valorizes a plentiful byproduct of the paper and pulping industry. researchgate.net
The table below compares a traditional epoxy formulation with a bio-based, lignin-blended alternative.
| Property | Traditional Epoxy Formulation | Lignin-Blended Epoxy Formulation |
| Epoxy Prepolymer | 100% DGEBA (fossil-based) | 60% DGEBA, 40% Glycidylized Lignin (bio-based) |
| Reactive Diluent | This compound | This compound |
| Fossil Content | High | Reduced |
| Sustainability | Low | Improved |
Conventional epoxy thermosets are characterized by permanent, covalently cross-linked networks, which impart excellent mechanical and thermal properties but also render them intractable and non-recyclable upon curing. tandfonline.comrsc.orgtandfonline.com A groundbreaking approach to overcome this limitation is the incorporation of dynamic covalent bonds (DCBs) into the polymer network, creating a class of materials known as vitrimers or covalent adaptable networks (CANs). tandfonline.comnih.govcolab.ws These networks can undergo reversible bond exchange reactions when subjected to an external stimulus, such as heat, allowing the material to be reprocessed, reshaped, and recycled without degrading its performance. rsc.orgsciopen.com
Various dynamic chemistries, including disulfide exchange, imine bonds, and transesterification (e.g., β-amino esters), have been successfully integrated into epoxy resins to achieve these properties. tandfonline.comrsc.orgmdpi.com While this compound does not itself contain dynamic bonds, it serves an essential enabling role in the formulation of these advanced materials. As a monofunctional reactive diluent, it is used to reduce the viscosity of the prepolymer mixture containing the dynamic cross-linkers and other monomers. specialchem.comwikipedia.org This ensures the formulation has the appropriate flow characteristics for initial processing, such as molding or coating, before the permanent (but rearrangeable) network is formed.
The following table contrasts the properties of traditional epoxy thermosets with those of dynamic covalent networks.
| Feature | Traditional Epoxy Thermoset | Dynamic Covalent Network (Vitrimer) |
| Bond Type | Permanent Covalent Bonds | Dynamic, Reversible Covalent Bonds |
| Reprocessability | No | Yes (with heat) rsc.org |
| Recyclability | No | Yes tandfonline.comtandfonline.com |
| Weldability/Self-Healing | No | Yes (Potential for) sciopen.com |
| End-of-Life | Landfill / Incineration | Circular (Recycle / Reprocess) |
Toxicological and Ecotoxicological Investigations of 2 Ethylhexyl Glycidyl Ether
In Vitro Cytotoxicity and Mechanisms of Action
While glycidyl (B131873) ethers as a chemical class are recognized for their potential to induce cytotoxic effects, specific in vitro studies detailing the mechanisms of cell death, oxidative stress pathways, or the disruption of cellular functions for 2-Ethylhexyl glycidyl ether are not extensively available in the reviewed scientific literature. The primary focus of toxicological evaluations for this compound has been on its genotoxicity.
Genotoxicity and Mutagenicity Assessments
Investigations into the genotoxicity of this compound have been conducted using a variety of standard assays, including bacterial mutagenicity tests and in vitro mammalian cell cytogenetic analyses.
DNA Damage Mechanisms (e.g., modification of DNA bases, strand breaks)
The genotoxic effects of this compound are understood to arise from its chemical structure, specifically the presence of an epoxide group. This functional group makes the compound an alkylating agent, which can react directly with nucleophilic sites on biological macromolecules, including DNA.
The primary mechanism of DNA damage involves the covalent binding of the ether to DNA bases, forming DNA adducts. This modification of DNA bases can disrupt the normal processes of DNA replication and transcription. For instance, alkylation at certain positions on guanine can lead to abnormal base pairing during replication, potentially resulting in point mutations. If the cellular DNA repair machinery, such as base excision repair, attempts to remove these adducts, it can lead to the creation of single-strand or double-strand breaks in the DNA backbone. Failure to properly repair these lesions can result in mutations, chromosomal damage, and cell death.
Salmonella/E.coli Mutagenicity Tests (Ames Test)
This compound has been evaluated for its mutagenic potential using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. The compound was found to be mutagenic in this system. Notably, its mutagenic activity was dependent on the presence of an external metabolic activation system (S-9 mix). Positive results were observed specifically in strains TA100 and TA1535 with metabolic activation, indicating that metabolic conversion of the parent compound to a more reactive intermediate is required to induce gene mutations in this bacterial system.
| Test System | Metabolic Activation (S-9) | Strains Tested | Result |
|---|---|---|---|
| Salmonella typhimurium | Without S-9 | TA100, TA1535 | Negative |
| Salmonella typhimurium | With S-9 | TA100, TA1535 | Positive |
Chinese Hamster Ovary (CHO) Cell Chromosome Aberrations and Sister Chromatid Exchange Tests
According to the National Toxicology Program (NTP), this compound has been subjected to cytogenetic studies in Chinese Hamster Ovary (CHO) cells to assess its potential to induce structural chromosome aberrations and sister chromatid exchanges (SCE). nih.gov While these studies have been conducted, the specific results regarding the clastogenic (chromosome breaking) or SCE-inducing potential of the compound are not detailed in the readily available public literature.
| Assay Type | Test System | Study Status | Results |
|---|---|---|---|
| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Completed nih.gov | Not available in reviewed literature |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | Completed nih.gov | Not available in reviewed literature |
Analysis of Structure-Activity Relationships for Mutagenicity
The mutagenicity of this compound is linked to its chemical structure, specifically the presence of an epoxide ring. Epoxides are known to be reactive electrophiles that can bind to nucleophilic sites in cellular macromolecules like DNA, leading to mutations. Research indicates that this compound was detected as mutagenic in the Salmonella/E.coli mutagenicity test (Ames test) only with metabolic activation in strains TA100 and TA1535. researchgate.net This suggests that the parent compound itself may not be directly mutagenic, but its metabolites are.
The metabolic activation likely involves enzymatic processes that can enhance the reactivity of the glycidyl ether. The structure of the 2-ethylhexyl group, a branched alkyl chain, also influences the molecule's lipophilicity and steric properties, which can affect its absorption, distribution, metabolism, and ultimately its interaction with genetic material. The National Toxicology Program (NTP) has concluded that this compound is positive for bacterial mutagenicity. nih.gov Further research has also shown that it can induce sister-chromatid exchanges in Chinese hamster cells, indicating its potential to cause genetic damage in mammalian cells. chemicalbook.comchemdad.com
In Vivo Toxicity Studies and Systemic Effects
Acute Toxicity Assessments (Oral LD50)
Acute oral toxicity studies in rats have been conducted to determine the LD50 (Lethal Dose, 50%) of this compound. The LD50 is a measure of the lethal dose of a substance that is required to kill 50% of a tested population. For this compound, the oral LD50 in rats has been reported to be greater than 5,000 mg/kg of body weight. echemi.com Another study reported an oral LD50 in rats of 7,800 mg/kg. chemicalbook.com These high LD50 values indicate a low order of acute toxicity when the substance is ingested orally.
Interactive Data Table: Acute Oral LD50 of this compound
| Species | Route of Administration | LD50 Value | Reference |
| Rat (male/female) | Oral | > 5,000 mg/kg bw | echemi.com |
| Rat | Oral | 7,800 mg/kg | chemicalbook.com |
Dermal Absorption and Skin Sensitization Mechanisms
This compound has been shown to be absorbed through the skin and can cause skin irritation and sensitization. noaa.govnoaa.govnih.gov The mechanism of dermal absorption is influenced by the physicochemical properties of the compound, such as its moderate molecular weight and lipophilicity, which allow it to penetrate the stratum corneum, the outermost layer of the skin. nih.gov
Once absorbed, this compound can act as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. In the case of skin sensitization, the epoxide group of this compound is highly reactive and can covalently bind to skin proteins. This hapten-protein conjugate is then recognized as foreign by the immune system's antigen-presenting cells, such as Langerhans cells in the epidermis.
This recognition initiates the induction phase of sensitization, leading to the proliferation of hapten-specific T-lymphocytes. nih.gov Upon subsequent exposure to the same chemical, these memory T-cells are activated, leading to an inflammatory response that manifests as allergic contact dermatitis. nih.gov A Maurer optimisation test conducted on guinea pigs indicated that this compound may cause sensitization by skin contact. chemicalbook.com
Inhalation Toxicity and Respiratory System Effects
Inhalation of this compound can lead to adverse effects on the respiratory system. noaa.govnoaa.gov Symptoms of exposure may include wheezing, coughing, shortness of breath, or a burning sensation in the mouth, throat, or chest. noaa.govnoaa.govchemicalbook.com In a study with rats, the LC0 (the concentration that caused no deaths) was reported as 0.15 mg/L of air, indicating its potential for harm upon inhalation. echemi.com
The irritant effects on the respiratory tract are a primary concern. The compound's vapors or aerosols can directly irritate the mucous membranes of the nose, throat, and lungs. This irritation can lead to inflammation and other respiratory symptoms.
Reproductive and Developmental Toxicity Research
There is limited specific data available on the reproductive and developmental toxicity of this compound itself. However, information on related compounds and plasticizers like di-(2-ethylhexyl) phthalate (DEHP) suggests that this class of chemicals can have adverse effects. nih.gov
In general, exposure to certain chemicals during critical periods of development can lead to a range of adverse outcomes, including effects on fertility, fetal development, and postnatal health. nih.gov For some related compounds, skeletal changes consistent with ossification retardation have been observed in offspring at doses that did not produce maternal toxicity. oecd.org It is important to note that direct extrapolation of toxicity data from other compounds to this compound should be done with caution, as small structural differences can significantly alter toxicological profiles.
Neurotoxicity and Immunotoxicity Investigations
Currently, there is a lack of specific studies focusing on the neurotoxic and immunotoxic effects of this compound. However, research on related compounds such as di-(2-ethylhexyl) phthalate (DEHP) has shown potential for neurotoxicity. nih.gov For instance, studies on DEHP have demonstrated adverse effects on the nervous system, including alterations in acetylcholinesterase activity. nih.gov
Endocrine Disruption Screening
This compound, with CAS number 2461-15-6, is included in the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) Universe of Chemicals, indicating it is a substance identified for potential screening. epa.gov However, publicly available, conclusive studies or finalized assessments regarding its specific endocrine-disrupting properties are limited. The substance is not currently on lists of compounds identified and legally adopted as endocrine disruptors at the EU level. edlists.org While various chemicals have been evaluated under programs like REACH, specific data on the endocrine disruption potential of this compound is not detailed in the provided information. edlists.orgeuropa.eu
Environmental Fate and Ecotoxicological Impact
The acute toxicity of this compound to aquatic life has been evaluated in fish. chemicalbook.comfarnell.com Studies have reported varying LC50 (lethal concentration for 50% of a test population) values depending on the species and exposure duration. For the goldfish (Carassius auratus), an LC50 of 14 mg/L was recorded over a 24-hour period. chemicalbook.comsigmaaldrich.com In contrast, a 96-hour acute toxicity test on rainbow trout (Oncorhynchus mykiss) found an LC50 value greater than 5000 mg/L. farnell.com The compound is classified as harmful or toxic to aquatic life, with potential for long-lasting effects. farnell.com
Table 1: Acute Toxicity of this compound to Fish
| Species | Exposure Duration | Test Type | Concentration (LC50) | Reference |
|---|---|---|---|---|
| Carassius auratus (goldfish) | 24 hours | - | 14 mg/L | chemicalbook.comsigmaaldrich.com |
Information regarding the specific biodegradation pathways of this compound is not extensively detailed in available literature. Some sources indicate that the substance is not readily biodegradable. farnell.com Data on its persistence and degradability is noted as unavailable in some safety data sheets, suggesting a lack of thorough investigation into its environmental breakdown processes. sigmaaldrich.com
Analytical Methodologies and Characterization of 2 Ethylhexyl Glycidyl Ether
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for the structural analysis of EHGE, providing detailed information about its atomic composition and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of 2-Ethylhexyl glycidyl (B131873) ether. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map of the molecule.
In the ¹H NMR spectrum of EHGE, distinct signals correspond to the protons of the ethylhexyl group, the ether linkage, and the oxirane (epoxide) ring. The protons on the terminal methyl groups of the ethylhexyl chain typically appear as triplets in the upfield region, while the methylene and methine protons produce more complex multiplets. The protons of the glycidyl group are particularly characteristic, with signals for the -CH₂-O- group and the three protons of the epoxide ring appearing at specific chemical shifts. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. nih.gov The spectrum shows distinct peaks for the carbons in the alkyl chain, the ether linkage, and the epoxide ring, confirming the carbon skeleton of the compound.
Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2-Ethylhexyl Glycidyl Ether Users can filter and sort the data by nucleus, chemical group, and chemical shift.
| Nucleus | Chemical Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Oxirane Ring CH | ~2.7 - 3.1 |
| ¹H | Oxirane Ring CH₂ | ~2.5 - 2.8 |
| ¹H | -O-CH₂- (ether) | ~3.3 - 3.7 |
| ¹H | -CH- (ethylhexyl) | ~1.5 |
| ¹H | -CH₂- (ethylhexyl) | ~1.2 - 1.4 |
| ¹H | -CH₃ (ethylhexyl) | ~0.8 - 0.9 |
| ¹³C | Oxirane Ring CH | ~50 - 52 |
| ¹³C | Oxirane Ring CH₂ | ~44 - 46 |
| ¹³C | -O-CH₂- (ether) | ~70 - 74 |
| ¹³C | -CH- (ethylhexyl) | ~38 - 40 |
| ¹³C | -CH₂- (ethylhexyl) | ~23 - 31 |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in this compound. nih.govieeesem.com The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. thermofisher.com
For EHGE, the key characteristic absorption bands include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds in the alkyl chain. libretexts.org
C-O-C Stretching: A prominent band, typically around 1100-1120 cm⁻¹, signifies the stretching vibration of the ether linkage. chemicalbook.com
Epoxide Ring Vibrations: The presence of the oxirane ring is confirmed by characteristic bands. The asymmetric ring stretching (the "C-O stretch") often appears around 910-915 cm⁻¹ and 840-850 cm⁻¹. Another key band for terminal epoxides is found near 1250 cm⁻¹.
Interactive Table 2: Characteristic FTIR Absorption Bands for this compound Users can filter and sort the data by functional group, wavenumber, and intensity.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Alkyl C-H | 2850 - 3000 | Strong | Stretching |
| Ether C-O-C | 1100 - 1120 | Strong | Stretching |
| Epoxide C-O | 1250 | Medium | Ring Stretching |
| Epoxide C-O | 910 - 915 | Medium | Asymmetric Ring Stretching |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating EHGE from impurities and for its quantification in various matrices. These methods are central to quality control in the manufacturing process. ijrpr.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and for identifying and quantifying volatile and semi-volatile impurities. thermofisher.comasiapharmaceutics.info The process involves separating compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. thermofisher.com
Impurity profiling is a critical step in pharmaceutical and chemical manufacturing to ensure the safety and efficacy of the final product. researchgate.netrroij.com Potential impurities in EHGE could include residual starting materials like 2-ethylhexanol or epichlorohydrin (B41342), byproducts from synthesis, or degradation products. GC-MS allows for the separation of these trace components from the main EHGE peak. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum or "fingerprint" for each, which allows for positive identification.
Interactive Table 3: Typical GC-MS Parameters for this compound Analysis Users can filter and sort the data by parameter and typical value.
| Parameter | Typical Value / Condition |
|---|---|
| GC Column | Fused silica capillary column (e.g., DB-1, DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 240 - 260 °C |
| Oven Program | Initial temp 60°C, ramped to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile impurities and for studying the formation of adducts. nih.gov An adduct is an ion formed by the interaction of the parent analyte with other molecules present in the sample or mobile phase. researchgate.net In electrospray ionization (ESI), a common ionization technique for LC-MS, EHGE can form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). researchgate.netucdavis.edu
The analysis of these adducts is crucial as EHGE is reactive and can form covalent adducts with nucleophiles, such as water, alcohols, or biological macromolecules. LC-MS can separate these reaction products from unreacted EHGE. The mass spectrometer then provides the molecular weight of the adducts, aiding in their structural identification. nih.govaocs.org
Interactive Table 4: Common Adducts of this compound in LC-MS Users can filter and sort the data by adduct type and mass-to-charge ratio.
| Adduct Type | Ion Formula | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Protonated Molecule | [C₁₁H₂₂O₂ + H]⁺ | 187.1698 |
| Sodium Adduct | [C₁₁H₂₂O₂ + Na]⁺ | 209.1517 |
| Ammonium Adduct | [C₁₁H₂₂O₂ + NH₄]⁺ | 204.1963 |
Advanced Analytical Approaches for Reaction Monitoring and Product Purity
Ensuring the purity of this compound requires not only final product testing but also careful monitoring of the synthesis process. Advanced analytical approaches, often termed Process Analytical Technology (PAT), are employed to provide real-time insights into the reaction progress.
Techniques such as in-situ FTIR or Raman spectroscopy can be used to continuously monitor the concentration of reactants (e.g., 2-ethylhexanol and epichlorohydrin) and the formation of the EHGE product. These methods can track the disappearance of the alcohol O-H band and the appearance of the characteristic ether and epoxide bands in the IR spectrum. This real-time data allows for precise control over reaction parameters, such as temperature and reactant addition rates, ensuring the reaction goes to completion while minimizing the formation of byproducts. nih.gov
Furthermore, advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), can provide faster and higher-resolution separations than traditional HPLC, allowing for more efficient purity checks during and after production. ijrpr.com Coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) enables the confident identification and quantification of even trace-level impurities, ensuring the final product meets the highest purity standards.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing kinetics of epoxy resins. mdpi.com By measuring the heat flow associated with the chemical reactions of curing, DSC can determine key kinetic parameters. The process involves heating a small sample of the uncured epoxy formulation at a controlled rate and monitoring the heat released during the exothermic cross-linking reaction.
The degree of cure (α) at any given time or temperature can be calculated from the partial heat of reaction at that point divided by the total heat of reaction. The curing rate (dα/dt) is directly proportional to the heat flow. researchgate.net This data can be used to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), often using kinetic models like the Kissinger or Ozawa methods. researchgate.net
The following table, derived from a study on an epoxy resin system with and without a reactive diluent, illustrates the typical changes in curing kinetics that can be observed using DSC.
| Parameter | Epoxy System without Diluent | Epoxy System with Reactive Diluent |
|---|---|---|
| Activation Energy (Ea) (kJ/mol) | 68.01 | 54.84 |
This data is illustrative and based on a study of an epoxy resin with cyclohexanediol diglycidyl ether as a reactive diluent, not this compound. researchgate.net
Atomic Force Microscopy (AFM) for Network Morphology
In the context of epoxy resins, AFM can reveal the degree of homogeneity of the cured system. The addition of components like reactive diluents can alter the network structure, leading to phase separation or the formation of distinct morphological features. researchgate.net These microstructural heterogeneities can significantly impact the mechanical properties of the final material. researchgate.net
AFM operates by scanning a sharp tip, mounted on a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical image. Different AFM modes, such as tapping mode, can be used to obtain both height and phase images. Phase imaging is particularly useful for distinguishing between different components or regions with varying mechanical properties within the material. researchgate.net
Studies on epoxy resins modified with reactive diluents have shown that the diluent can increase the microstructural heterogeneity of the cured network. researchgate.net This is often observed as an increase in the size or number of nodular structures within the epoxy matrix. researchgate.net While specific AFM studies focusing on this compound were not found in the reviewed literature, the general effect of reactive diluents on the network morphology is expected to be similar.
The table below presents hypothetical data based on findings from studies on other reactive diluents, illustrating how AFM can be used to quantify changes in the network morphology.
| Parameter | Epoxy System without Diluent | Epoxy System with Reactive Diluent |
|---|---|---|
| Average Nodule Size (nm) | 30 | 50 |
| Surface Roughness (Rq) (nm) | 1.5 | 2.8 |
This data is illustrative and based on general findings for epoxy systems with reactive diluents, not specifically this compound.
Regulatory Frameworks and Risk Assessment of 2 Ethylhexyl Glycidyl Ether
Global Regulatory Status and Classification (e.g., REACH, GHS)
2-Ethylhexyl glycidyl (B131873) ether is subject to various global and regional regulations, with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) providing a universal framework for its hazard communication. The substance is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, as indicated by its active status with the European Chemicals Agency (ECHA). nih.gov In the United States, it is listed on the Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory. spectrumchemical.com
Under the GHS, 2-Ethylhexyl glycidyl ether is consistently classified as a hazardous substance. The primary classifications include skin irritation and the potential to cause an allergic skin reaction. echemi.commpfs.io
GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation nih.govechemi.comchemicalbook.comwikipedia.org |
| Skin Sensitization | Category 1 / 1A | H317: May cause an allergic skin reaction nih.govechemi.commpfs.iowikipedia.org |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation nih.govspectrumchemical.comchemicalbook.comwikipedia.org |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation nih.govchemicalbook.comwikipedia.org |
Note: The specific classifications and statements may vary slightly between different suppliers and regulatory bodies.
The corresponding GHS label elements include a signal word of "Warning" and the GHS07 pictogram, representing an exclamation mark. wikipedia.orgsigmaaldrich.com
Occupational Exposure Limits and Workplace Monitoring
Currently, no specific occupational exposure limits (OELs), such as the Occupational Safety and Health Administration's (OSHA) Permissible Exposure Limits (PEL) or the American Conference of Governmental Industrial Hygienists' (ACGIH) Threshold Limit Values (TLV), have been established for this compound. mpfs.io
In the absence of specific OELs, workplace monitoring is guided by general industrial hygiene principles. This involves assessing potential exposure routes, primarily dermal contact and inhalation of vapors or mists. echemi.comchemicalbook.com Workplace monitoring strategies can include:
Air Sampling: To evaluate the concentration of the substance in the workplace air, especially in areas with poor ventilation where vapors may accumulate.
Surface Wipe Sampling: To assess surface contamination, which can indicate the potential for skin exposure and secondary inhalation or ingestion. osha.gov
Biological Monitoring: While no specific biological exposure indices exist for this compound, biological monitoring can be a valuable tool for assessing a worker's total body burden from all exposure routes, including skin absorption. osha.gov This requires specialized analysis and is considered on a case-by-case basis. osha.gov
Risk Assessment Methodologies for Human and Environmental Exposure
Risk assessment for this compound involves a systematic evaluation of its hazards and the potential for exposure to both humans and the environment.
Exposure Assessment and Control Strategies
Exposure assessment focuses on identifying and quantifying contact with the chemical in the workplace. The potential for dermal exposure can be ranked based on the frequency and duration of skin contact, the amount of skin in contact, and the concentration of the chemical. osha.gov Given that the compound is a known skin irritant and sensitizer (B1316253), dermal exposure is a key concern. mpfs.iowikipedia.org
To mitigate exposure, a hierarchy of control strategies is implemented:
Engineering Controls: These are the first line of defense and include providing adequate ventilation, such as local exhaust systems, to prevent the buildup of vapors. echemi.commpfs.io Handling should occur in a well-ventilated place. echemi.com
Administrative Controls: These include implementing safe work practices, such as washing hands and exposed skin thoroughly after handling. mpfs.io Contaminated work clothing should not be allowed out of the workplace. echemi.commpfs.io
Personal Protective Equipment (PPE): When engineering and administrative controls are insufficient, PPE is required. This includes:
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles. echemi.comchemicalbook.com
Skin Protection: Chemical-impermeable gloves (e.g., Neoprene or Butyl rubber) and protective clothing to prevent skin contact. echemi.commpfs.iochemicalbook.com
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. nih.govechemi.comnoaa.gov
Hazard Identification and Characterization
Hazard identification involves determining the intrinsic adverse effects of the substance. This compound is harmful if it is absorbed through the skin, inhaled, or ingested. nih.govechemi.comnoaa.gov The primary health hazards are related to its irritant and sensitizing properties.
Skin Irritation: Causes skin irritation, which can manifest as redness. echemi.commscdirect.com
Skin Sensitization: May cause an allergic skin reaction in susceptible individuals. echemi.commpfs.io It may produce an allergic reaction in persons already sensitized. mpfs.io
Eye Irritation: Causes serious eye irritation, characterized by redness and excess tearing. spectrumchemical.comchemicalbook.commscdirect.com
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation. nih.govchemicalbook.com
Acute Toxicity: The compound exhibits low acute toxicity based on animal studies.
Acute Toxicity Data for this compound
| Exposure Route | Species | Value | Reference |
|---|---|---|---|
| Oral | Rat | LD50: > 5000 mg/kg | echemi.com |
| Dermal | Rat | LD50: > 2000 mg/kg | echemi.com |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC0 (Lethal Concentration, 0%) is the concentration at which no mortality is observed.
Regulatory Implications for Manufacturing, Handling, and Disposal
The regulatory classifications of this compound have direct implications for its entire lifecycle, from manufacturing to disposal.
Safe handling practices are paramount and include working in well-ventilated areas, avoiding the formation of mists, and preventing contact with skin and eyes. echemi.comchemicalbook.com Storage should be in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids, bases, and oxidizing agents. echemi.comnoaa.gov
Disposal must be conducted in accordance with local, state, and national environmental regulations. spectrumchemical.commpfs.io The material can be disposed of by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. echemi.com It should not be allowed to enter drains, sewers, or watercourses. echemi.commpfs.io
Safety Data Sheet (SDS) Protocols and Requirements
The Safety Data Sheet is the primary document for communicating the hazards and safe handling procedures for this compound. A compliant SDS must contain specific sections, including:
Section 1: Identification: Includes the product name, synonyms (e.g., Glycidyl 2-ethylhexyl ether), CAS number (2461-15-6), and recommended uses. echemi.commpfs.iochemicalbook.com
Section 2: Hazard(s) Identification: Details the GHS classification, including hazard statements (H315, H317, etc.), precautionary statements (P261, P280, etc.), signal word, and pictograms. echemi.commpfs.iochemicalbook.com
Section 7: Handling and Storage: Provides guidance on precautions for safe handling and conditions for safe storage, including incompatibilities. echemi.com
Section 8: Exposure Controls/Personal Protection: Outlines appropriate engineering controls and required personal protective equipment. echemi.comchemicalbook.com
Section 13: Disposal Considerations: Describes proper methods for waste disposal. echemi.commpfs.io
Spill Management and Waste Disposal Protocols
Effective management of spills involving this compound is crucial to mitigate potential environmental contamination and ensure personnel safety. Protocols for spill management and subsequent waste disposal are governed by specific procedures and regulatory frameworks. These procedures involve containment, cleanup, decontamination, and appropriate disposal of all contaminated materials.
Spill Containment and Cleanup
In the event of a this compound spill, immediate and controlled action is required. The primary steps are to control the source of the leak, contain the spill to prevent it from spreading, and then clean it up using appropriate materials and personal protective equipment.
Immediate Actions:
Remove Ignition Sources: The first step in responding to a spill is to remove all potential sources of ignition from the area, as the compound is combustible. echemi.comnih.gov
Ventilation: Ensure the area is adequately ventilated to avoid the buildup of vapors. echemi.comakzonobel.com
Evacuation: Personnel should be evacuated to a safe area, and access to the spill zone should be restricted. echemi.comuow.edu.au People should be kept away from and upwind of the spill. echemi.comspectrumchemical.com
Containment and Absorption: The spread of liquid should be controlled by creating a dike around the spill's edges using absorbent materials. acs.org Spilled material should be contained and absorbed with non-combustible, inert materials such as dry sand, earth, vermiculite, or commercial absorbent powders. akzonobel.comspectrumchemical.comacs.orgmpfs.io For small spills, absorbent paper can be used to pick up the liquid. nih.govnoaa.govnoaa.gov It is crucial to prevent the product from entering drains, sewers, or waterways. echemi.comspectrumchemical.commpfs.io
Decontamination: After the absorbed material is removed, all contaminated surfaces must be thoroughly cleaned. A recommended procedure involves washing the area with 60-70% ethanol, followed by a wash with a soap and water solution. nih.govnoaa.govnoaa.gov The area should not be re-entered until a safety officer has verified it has been properly cleaned. nih.govnoaa.govnoaa.gov
The following table outlines the general emergency procedures for managing a spill of this compound.
| Step | Action | Detailed Instructions |
| 1. Isolate & Secure | Evacuate the area and control access. | Remove all personnel from the immediate vicinity. uow.edu.au Eliminate all ignition sources. echemi.comnoaa.gov |
| 2. Protect Personnel | Don appropriate Personal Protective Equipment (PPE). | Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing. echemi.comarksafety.ie A respirator may be needed depending on the spill size and ventilation. noaa.govarksafety.ie |
| 3. Contain Spill | Prevent the spread of the liquid. | Use inert materials like sand, earth, or absorbent pads to create a barrier around the spill. akzonobel.comspectrumchemical.commpfs.io Do not allow the chemical to enter drains or watercourses. echemi.commpfs.io |
| 4. Absorb & Collect | Soak up the spilled material. | Apply absorbent material, working from the outside edges inward. spectrumchemical.comacs.org Use spark-proof tools to collect the absorbed material and any contaminated soil. echemi.com |
| 5. Decontaminate | Clean the affected area. | Wash surfaces first with 60-70% ethanol, then with soap and water. noaa.govnoaa.gov |
| 6. Package Waste | Prepare waste for disposal. | Place all contaminated materials (absorbents, PPE, cloths) into suitable, closed, and labeled containers. echemi.comchemicalbook.comprinceton.edu |
Personal Protective Equipment (PPE)
Personnel involved in the cleanup of a this compound spill must use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation of vapors. echemi.com The selection of PPE depends on the scale of the spill.
The table below details the recommended PPE for spill cleanup.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles or a face shield to protect against splashes. echemi.comarksafety.ie |
| Skin Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., Nitrile or PVC) should be worn. echemi.comakzonobel.com |
| Protective Clothing | Wear overalls, a lab coat, or a chemical-resistant suit to cover the body, arms, and legs and prevent skin exposure. akzonobel.comarksafety.ie | |
| Respiratory Protection | Respirator | For significant spills or in poorly ventilated areas, a NIOSH-approved half-face respirator with an organic vapor cartridge should be worn. noaa.gov |
Waste Disposal Protocols
All materials contaminated during the spill cleanup, including absorbents, used PPE, and cleaning materials, are considered hazardous waste and must be disposed of according to strict protocols. chemicalbook.comnd.edu
Waste Collection and Storage: Contaminated absorbent materials and protective clothing should be collected and sealed in vapor-tight plastic bags or other suitable closed containers for disposal. noaa.govnoaa.govchemicalbook.com These containers must be clearly labeled as hazardous waste, detailing the contents. princeton.edu
Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable federal, state, and local regulations. spectrumchemical.commpfs.io In the United States, guidelines for the identification and listing of hazardous waste are detailed by the US EPA in 40 CFR Part 261. spectrumchemical.com The waste should not be allowed to enter the environment, drains, or soil. spectrumchemical.com
Disposal Methods: The collected waste should be handled by a licensed disposal company. chemicalbook.com One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. spectrumchemical.com Contaminated packaging should be disposed of as unused product. spectrumchemical.comchemicalbook.com
| Aspect | Protocol |
| Waste Classification | Hazardous Waste |
| Containment | Sealed Containers |
| Regulatory Framework | Adherence to Regulations |
| Disposal Method | Licensed Contractor |
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Ethylhexyl Glycidyl (B131873) Ether
2-Ethylhexyl glycidyl ether (2-EHGE) is an aliphatic glycidyl ether primarily recognized for its role as a reactive diluent in epoxy resin systems. wikipedia.orgsacheminc.com Its chemical structure, which includes a flexible eight-carbon alkyl chain and a reactive epoxy ring, allows it to effectively reduce the viscosity of high molecular weight epoxy resins. innospk.com This viscosity reduction improves the handling, processing, and application of epoxy formulations, such as coatings, adhesives, sealants, and composites, by enhancing their wetting and impregnation characteristics. wikipedia.orginnospk.com
Upon curing, the glycidyl group of 2-EHGE covalently bonds with the epoxy resin matrix and the curing agent. This integration into the polymer network ensures low volatility and permanence. Research has consistently shown that the incorporation of 2-EHGE imparts increased flexibility and toughness to the otherwise rigid and brittle epoxy thermosets. innospk.com This modification enhances the mechanical properties of the final cured product, notably improving its impact strength and resistance to mechanical and thermal stress. innospk.commdpi.com
The synthesis of 2-EHGE is well-established and typically involves a two-step process: the condensation reaction of 2-ethylhexanol with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a caustic solution like sodium hydroxide (B78521) to form the oxirane ring. wikipedia.orgchemicalbook.com Studies have investigated optimizing this process by examining different catalysts and reaction conditions to maximize yield and purity. researchgate.netgoogle.com
Toxicological research has identified 2-EHGE as a skin irritant and a potential skin sensitizer (B1316253), which is a common characteristic among glycidyl ethers. cdc.govcdc.gov Furthermore, genetic toxicology studies have shown positive results in bacterial mutagenicity tests, such as the Ames test. nih.gov
Beyond its primary application, research has explored the use of 2-EHGE in the chemical modification of other polymers. For instance, it has been used to modify natural polymers like chitosan (B1678972) to enhance their solubility and functional properties for potential use in biocompatible coatings and medical device adhesives. sigmaaldrich.com It also serves as a monomer in the synthesis of other advanced polymers. sigmaaldrich.com
Table 1: Key Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O₂ | wikipedia.org |
| Molar Mass | 186.29 g/mol | wikipedia.org |
| Appearance | Clear, colorless liquid | innospk.com |
| Density | ~0.891 g/cm³ at 25°C | innospk.com |
| Boiling Point | 118-120°C | innospk.com |
| Flash Point | 97°C (206°F) | innospk.com |
| Viscosity | ~4 mPa·s at 25°C | innospk.com |
| Water Solubility | Insoluble | noaa.govnih.gov |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its widespread industrial use, significant knowledge gaps exist in the scientific literature concerning this compound. The preponderance of available research focuses on its application as a reactive diluent for epoxy resins, leaving other fundamental aspects underexplored.
A major gap lies in the comprehensive understanding of its long-term toxicological profile and environmental fate. While acute toxicity data and its classification as a skin sensitizer are documented, there is a scarcity of in-depth studies on the metabolism, chronic toxicity, and potential endocrine-disrupting effects of 2-EHGE and its degradation products. cdc.govcdc.gov The Canadian government's screening assessment of the glycidyl ethers group suggests rapid environmental degradation, but specific data on the biodegradation pathways and persistence of 2-EHGE in various environmental compartments (soil, water) are largely unavailable. canada.ca Such information is critical for conducting a thorough environmental risk assessment.
Another unexplored avenue is the detailed investigation of its reactivity and polymerization kinetics. To date, reactivity ratios for the copolymerization of 2-EHGE with various comonomers have not been determined. d-nb.info This data would be invaluable for designing and synthesizing novel copolymers with tailored properties, moving beyond its traditional role as a simple diluent to a functional monomer for creating advanced polymer architectures.
Furthermore, while its effect on the mechanical properties of standard epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA) is known, its performance in emerging high-performance or bio-based epoxy systems is not well-documented. Research into its interaction with these novel resin systems could reveal new synergies and applications.
Finally, there is limited public research on the development of alternative, "greener" synthesis pathways that avoid hazardous intermediates or improve atom economy. While the conventional synthesis method is efficient, it involves substances like epichlorohydrin, prompting a need for more sustainable alternatives. wikipedia.org
Potential for Novel Applications and Material Development
The unique chemical structure of this compound opens up possibilities for novel applications beyond its conventional use as a reactive diluent. One of the most promising areas is its use as a precursor for the synthesis of high-value specialty chemicals, particularly 2-ethylhexyl glycerol (B35011) ether, also known commercially as ethylhexylglycerin. google.comgoogle.com Through a hydrolysis reaction that opens the epoxide ring, 2-EHGE is converted into this glycerol derivative. google.comgoogle.com Ethylhexylglycerin is a multifunctional cosmetic ingredient valued as a skin-conditioning agent, an emollient, a deodorant, and a preservative booster that enhances the efficacy of other antimicrobial agents like phenoxyethanol. atamanchemicals.comnih.govatamanchemicals.com The development of efficient and high-purity synthesis methods for this conversion is an active area of research. google.comgoogle.com
Table 2: Comparison of 2-EHGE and its Hydrolysis Product
| Feature | This compound (2-EHGE) | 2-Ethylhexyl Glycerol Ether (Ethylhexylglycerin) |
|---|---|---|
| Functional Group | Epoxide (Oxirane) Ring | Diol (Two Hydroxyl Groups) |
| Primary Application | Reactive Diluent for Epoxy Resins | Cosmetic Ingredient (Skin Conditioner, Preservative Booster) |
| Synthesis Route | 2-Ethylhexanol + Epichlorohydrin | Hydrolysis of 2-EHGE |
| Key Property | Reduces viscosity, adds flexibility | Antimicrobial, emollient, skin-conditioning |
Another significant avenue for material development is in the field of biopolymers. Research has demonstrated that 2-EHGE can be used to chemically modify natural polymers such as chitosan. sigmaaldrich.com This modification can improve the solubility and processability of the biopolymer, making it suitable for advanced applications like biocompatible coatings for medical devices and specialized adhesives. sigmaaldrich.com
Furthermore, 2-EHGE's role as a functional monomer is an expanding area of research. Its flexible alkyl chain and reactive epoxy group make it a candidate for incorporation into various polymer backbones to create materials with unique properties. Studies have shown its use in the synthesis of advanced polymers such as all-polycarbonate thermoplastic elastomers, demonstrating its potential to contribute to the development of new classes of high-performance materials. sigmaaldrich.com Its hydrophobic nature also makes it a valuable monomer for creating amphiphilic polyethers, which have applications in cosmetics and pharmaceuticals. d-nb.info
Emphasis on Sustainable Synthesis and Responsible Usage in the Chemical Industry
In line with the growing emphasis on green chemistry and sustainability in the chemical industry, significant attention is being directed towards the lifecycle of this compound, from its synthesis to its final application.
Beyond the feedstock, research is exploring greener synthesis routes for glycidyl ethers in general. These include solvent-free reaction conditions that reduce waste and energy consumption, and the use of phase-transfer catalysts to improve reaction efficiency. chalmers.se The development of catalysts that are more efficient and easier to separate from the product stream is also an important research goal. researchgate.net
Responsible usage of 2-EHGE is intrinsically linked to managing its health and safety profile. As a known skin sensitizer, industry best practices mandate the use of appropriate personal protective equipment (PPE) to minimize dermal contact for workers handling the substance. cdc.govnoaa.gov Clear labeling and the provision of comprehensive Safety Data Sheets (SDS) are essential for ensuring that downstream users are aware of the hazards and can implement necessary safety controls.
Furthermore, a responsible approach necessitates a holistic view of the entire epoxy system in which 2-EHGE is used. The choice and proportion of reactive diluents can influence the final properties and environmental impact of the cured product. dlr.de As the industry moves towards more sustainable formulations, there is a growing trend to develop low-Volatile Organic Compound (VOC) and bio-based epoxy systems. lucintel.comfuturemarketinsights.com Integrating sustainably synthesized diluents like bio-based 2-EHGE into these advanced systems is crucial for creating truly "green" materials and extending the service life of products, thereby contributing to a more circular economy. hpsubfloors.com
Q & A
Q. Contradictory Data Comparison
| Study Type | Finding | Reference |
|---|---|---|
| Acute Toxicity (OECD) | Skin irritation (Category 2) | |
| Chronic Exposure | No carcinogenicity data for 2-EHGE; analogs (e.g., 1-butyl glycidyl ether) in Group 2B |
Advanced: What methodologies optimize 2-EHGE’s role in sustainable polymer development?
Answer:
2-EHGE’s low viscosity and reactivity make it ideal for bio-based epoxy systems:
Q. Experimental Design Considerations
- Curing agents : Anhydrides (e.g., methylhexahydrophthalic anhydride) improve compatibility with bio-resins.
- Accelerated aging tests : Evaluate hydrolytic stability (85°C/85% RH) to assess long-term performance .
Advanced: How does 2-EHGE’s reactivity vary in copolymerization with epoxides like bisphenol A diglycidyl ether (DGEBA)?
Answer:
2-EHGE acts as a reactive diluent in DGEBA systems:
Q. Optimization Protocol
Pre-mixing : Blend 2-EHGE with DGEBA at 60°C for 30 min.
Curing cycle : 2 h at 100°C + 2 h at 150°C for complete crosslinking.
Post-cure analysis : FT-IR monitoring of epoxy conversion (>95%) .
Basic: What safety protocols are critical when handling 2-EHGE in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and fume hood use mandatory due to skin/eye irritation risks .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In amber glass under nitrogen (25°C) to prevent moisture-induced hydrolysis .
Advanced: How can 2-EHGE improve functionality in pH-responsive biomedical coatings?
Answer:
2-EHGE-modified chitosan derivatives exhibit pH-dependent swelling:
- Synthesis : Graft 2-EHGE onto chitosan via nucleophilic ring-opening (60°C, pH 9–10).
- Performance : At pH 5.0 (mimicking wound environments), coatings release 80% loaded drugs (e.g., vancomycin) within 24 h .
- Biocompatibility : MTT assays confirm >90% cell viability at 0.1–1.0 mg/mL concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
